(5-Chloro-6-(piperidin-1-yl)pyridin-3-yl)boronic acid
Description
(5-Chloro-6-(piperidin-1-yl)pyridin-3-yl)boronic acid is a heterocyclic boronic acid derivative featuring a pyridine core substituted with a chlorine atom at position 5, a piperidine group at position 6, and a boronic acid moiety at position 2. This compound is of significant interest in medicinal chemistry and materials science, particularly in Suzuki-Miyaura cross-coupling reactions for constructing biaryl systems. The piperidine group introduces steric bulk and electron-donating properties, while the chlorine atom modulates electronic effects and stability .
Properties
Molecular Formula |
C10H14BClN2O2 |
|---|---|
Molecular Weight |
240.50 g/mol |
IUPAC Name |
(5-chloro-6-piperidin-1-ylpyridin-3-yl)boronic acid |
InChI |
InChI=1S/C10H14BClN2O2/c12-9-6-8(11(15)16)7-13-10(9)14-4-2-1-3-5-14/h6-7,15-16H,1-5H2 |
InChI Key |
NGOGQTKPLILAOZ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)N2CCCCC2)Cl)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-6-(piperidin-1-yl)pyridin-3-yl)boronic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Chlorine Atom: Chlorination of the pyridine ring can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution reactions, where piperidine acts as the nucleophile.
Formation of the Boronic Acid Group: The boronic acid group is typically introduced through borylation reactions, using reagents such as bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
(5-Chloro-6-(piperidin-1-yl)pyridin-3-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Substitution: The chlorine atom on the pyridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Suzuki-Miyaura Coupling: The major products are biaryl compounds.
Oxidation: The major products are boronic esters or borates.
Substitution: The major products are substituted pyridine derivatives.
Scientific Research Applications
(5-Chloro-6-(piperidin-1-yl)pyridin-3-yl)boronic acid has several applications in scientific research:
Chemistry: It is widely used in the synthesis of complex organic molecules through Suzuki-Miyaura coupling reactions.
Biology: It can be used to synthesize biologically active molecules, including potential drug candidates.
Medicine: Research is ongoing to explore its potential in drug discovery and development.
Industry: It is used in the production of advanced materials, including polymers and fluorescent sensors.
Mechanism of Action
The mechanism of action of (5-Chloro-6-(piperidin-1-yl)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves several steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid group transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Variations
The reactivity and applications of boronic acids are heavily influenced by substituents on the aromatic ring. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Pyridine-Based Boronic Acids
| Compound Name | Substituents (Positions) | CAS Number | Molecular Weight | Key Features |
|---|---|---|---|---|
| (5-Chloro-6-(piperidin-1-yl)pyridin-3-yl)boronic acid | Cl (5), Piperidine (6), B(OH)₂ (3) | N/A | ~268.6* | Steric bulk from piperidine; electron donation |
| 5-Chloro-6-isopropoxypyridine-3-boronic acid | Cl (5), Isopropoxy (6), B(OH)₂ (3) | 1150114-69-4 | 215.44 | Ether substituent; moderate steric hindrance |
| [2-Chloro-6-(trifluoromethyl)pyridin-3-yl]boronic acid | Cl (2), CF₃ (6), B(OH)₂ (3) | 205240-63-7 | 225.56 | Strong electron-withdrawing CF₃; meta-substitution |
| 5-Chloro-6-(2-chlorophenyl)pyridine-3-boronic acid | Cl (5), 2-Cl-Ph (6), B(OH)₂ (3) | 2225173-79-3 | 267.90 | Aromatic bulk; dual chlorine substitution |
| (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid | CH₃-Piperazine (6), B(OH)₂ (3) | 936353-84-3 | 249.12 | Additional nitrogen in piperazine; basicity |
*Calculated based on formula C₁₀H₁₂BClN₂O₂.
Reactivity in Cross-Coupling Reactions
- Piperidine vs. However, steric hindrance from piperidine may reduce coupling efficiency with bulky aryl halides .
- Chlorophenyl vs. Piperidine : The 2-chlorophenyl substituent (CAS 2225173-79-3) introduces significant steric bulk and lipophilicity, which may limit solubility in polar solvents compared to the more flexible piperidine group .
Physicochemical Properties
- Solubility : Piperidine-containing boronic acids (e.g., the target compound) may exhibit improved solubility in aqueous-organic mixtures due to the basic nitrogen, whereas chlorophenyl or CF₃-substituted analogs are more lipophilic .
- Stability : Electron-donating groups like piperidine can stabilize the boronic acid moiety, whereas electron-withdrawing groups (e.g., CF₃) may increase susceptibility to degradation .
Biological Activity
(5-Chloro-6-(piperidin-1-yl)pyridin-3-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This compound's structure, characterized by the presence of a piperidine moiety and a pyridine ring with a chlorine substituent, suggests diverse interactions with biological targets.
The compound has a molecular formula of and a molecular weight of approximately 232.6 g/mol. The presence of the boronic acid functional group allows for reversible binding to diols, which is crucial for its biological activity.
Boronic acids are known to interact with various biological molecules, particularly enzymes. The specific mechanism of action for this compound involves inhibition of proteasome activity, which is essential for protein degradation pathways in cells. This inhibition can lead to apoptosis in cancer cells and has implications for treating diseases characterized by abnormal protein accumulation.
Anticancer Activity
Recent studies have shown that this compound exhibits significant cytotoxic effects against various cancer cell lines. For example, it demonstrated an IC50 value of 0.87 μM in MCF-7 breast cancer cells, showing superior efficacy compared to standard chemotherapeutics like 5-Fluorouracil (IC50 = 17.02 μM) .
Antiparasitic Activity
In addition to its anticancer properties, this compound has shown potential as an antiparasitic agent. In vitro studies indicate effective inhibition of parasite proliferation, with EC50 values ranging from 0.010 μM to 0.177 μM depending on the specific derivative used .
Case Studies
A notable case study involved the use of this compound in combination therapy with other agents targeting different pathways in cancer cells. This combination resulted in enhanced apoptosis and reduced resistance compared to monotherapy approaches .
Pharmacokinetics and Toxicity
Pharmacokinetic studies have shown that the compound possesses favorable absorption characteristics with moderate bioavailability (31.8% after oral administration). It also exhibited low toxicity levels in animal models, with no acute toxicity observed at doses up to 2000 mg/kg .
Q & A
Q. What are the common synthetic routes for preparing (5-Chloro-6-(piperidin-1-yl)pyridin-3-yl)boronic acid, and how are reaction conditions optimized?
The synthesis typically involves sequential functionalization of a pyridine scaffold. A general approach includes:
Halogenation : Introducing chlorine at the 5-position of pyridine via electrophilic substitution.
Piperidine Substitution : Nucleophilic aromatic substitution (SNAr) at the 6-position using piperidine under basic conditions (e.g., NaH or K2CO3 in DMF).
Boronation : Miyaura borylation using bis(pinacolato)diboron (B2Pin2) with a palladium catalyst (e.g., Pd(dppf)Cl2) in a polar solvent (e.g., DMSO or THF).
Optimization : Microwave-assisted synthesis (e.g., 100–120°C, 30–60 min) improves yields by accelerating sluggish steps. Catalyst loading (1–5 mol%) and base selection (e.g., KOAc for mild conditions) are critical to minimize side reactions .
Q. How is this compound characterized, and what analytical techniques are prioritized?
Key characterization methods include:
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., piperidin-1-yl at C6, boronic acid at C3).
- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]+ expected at m/z ~255.1).
- X-ray Crystallography : For structural elucidation, PHENIX or Phaser software can resolve boronic acid tautomerism and piperidine conformation .
- Infrared Spectroscopy (IR) : B-O and B-OH stretches (~1350–1250 cm⁻¹) confirm boronic acid functionality.
Q. What are the stability and storage requirements for this compound?
The boronic acid is sensitive to oxidation and moisture. Recommended practices:
- Storage : Under inert gas (N2/Ar) at –20°C in anhydrous solvents (e.g., THF or DMF).
- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and protic solvents (e.g., H2O, alcohols) to prevent decomposition.
- Handling : Use gloveboxes or Schlenk lines for air-sensitive reactions. Stabilizers like pinacol ester derivatives may enhance shelf life .
Advanced Research Questions
Q. How does steric hindrance from the piperidin-1-yl group influence Suzuki-Miyaura cross-coupling efficiency?
The bulky piperidin-1-yl substituent at C6 can impede transmetalation steps in Suzuki reactions. Key considerations:
- Catalyst Selection : Bulky ligands (e.g., SPhos or XPhos) enhance steric tolerance.
- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve solubility of boronic acid intermediates.
- Base Optimization : Mild bases (e.g., K2CO3) reduce boronic acid protodeboronation.
Example : In analogous systems, ortho-substituted boronic acids show reduced reactivity (e.g., ethoxy groups lowering yields by 30–50%) .
Q. How can contradictory reactivity data in cross-coupling reactions be resolved?
Discrepancies often arise from competing protodeboronation or undesired side reactions. Mitigation strategies:
- Kinetic Studies : Monitor reaction progress via LC-MS to identify intermediates.
- Additives : Use phase-transfer catalysts (e.g., TBAB) or radical inhibitors (e.g., BHT) to suppress side pathways.
- Computational Modeling : Density Functional Theory (DFT) can predict transition states affected by steric/electronic factors .
Q. What role does this compound play in synthesizing pharmaceutical intermediates?
The boronic acid serves as a key building block for:
- Kinase Inhibitors : Coupling with heteroaryl halides forms biaryl motifs critical in drug candidates.
- Antimicrobial Agents : Integration into pyridine-based scaffolds enhances target binding (e.g., bacterial DNA gyrase inhibition).
Case Study : A structurally similar boronic acid (6-ethoxy-4-methylpyridin-3-yl) was used to synthesize ethyl 2-(trifluoromethyl)pyrimidine-5-carboxylate, a precursor in antiviral research .
Q. How does the boronic acid interact with biomolecules in glycoproteomic studies?
The boronic acid forms reversible diester bonds with cis-diols in glycoproteins, enabling:
Q. What computational tools are used to model its crystallographic or electronic properties?
- PHENIX/Phaser : Resolves X-ray diffraction data for crystal structures, accounting for boron’s low electron density.
- Gaussian/PyMol : Predicts electrostatic potential maps and H-bonding interactions (e.g., boron’s interaction with serine residues).
- Molecular Dynamics (MD) : Simulates solvent effects on boronic acid stability in aqueous buffers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
